molecular formula C17H18N2O3 B11556672 N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide

N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide

Cat. No.: B11556672
M. Wt: 298.34 g/mol
InChI Key: BJSNGSQAQCEGNN-VCHYOVAHSA-N
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Description

N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide typically involves the condensation reaction between 2-hydroxy-5-methylbenzaldehyde and 2-(3-methylphenoxy)acetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in various substituted aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with biological molecules, potentially inhibiting enzymes or altering receptor activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
  • N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
  • N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide

Uniqueness

N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and methyl groups in the structure may enhance its potential interactions with biological targets and improve its solubility in various solvents .

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C17H18N2O3/c1-12-4-3-5-15(9-12)22-11-17(21)19-18-10-14-8-13(2)6-7-16(14)20/h3-10,20H,11H2,1-2H3,(H,19,21)/b18-10+

InChI Key

BJSNGSQAQCEGNN-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)C)O

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C=CC(=C2)C)O

Origin of Product

United States

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